7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS No.: 1185302-65-1
Cat. No.: VC2922934
Molecular Formula: C17H19Cl2NO2
Molecular Weight: 340.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185302-65-1 |
|---|---|
| Molecular Formula | C17H19Cl2NO2 |
| Molecular Weight | 340.2 g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
| Standard InChI | InChI=1S/C17H18ClNO2.ClH/c18-16-4-1-13(2-5-16)11-20-12-14-3-6-17-15(9-14)10-19-7-8-21-17;/h1-6,9,19H,7-8,10-12H2;1H |
| Standard InChI Key | LTFHVIHSMDSQEP-UHFFFAOYSA-N |
| SMILES | C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl.Cl |
| Canonical SMILES | C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl.Cl |
Introduction
Chemical Properties and Structure
Chemical Identification
7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is uniquely identified by several key parameters that distinguish it from related compounds. This compound is registered with the Chemical Abstracts Service (CAS) registry under the number 1185302-65-1, which serves as its unique identifier in chemical databases worldwide . The molecular formula C₁₇H₁₉Cl₂NO₂ indicates its precise atomic composition, containing 17 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of 340.2 g/mol reflects this composition and accounts for the hydrochloride salt form of the compound .
Table 1: Chemical Identification Parameters of 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
| Parameter | Value |
|---|---|
| Common Name | 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride |
| CAS Number | 1185302-65-1 |
| Molecular Formula | C₁₇H₁₉Cl₂NO₂ |
| Molecular Weight | 340.2 g/mol |
It is worth noting that the free base form of this compound (without the hydrochloride) has different chemical parameters, including a molecular formula of C₁₇H₁₈ClNO₂ and a correspondingly lower molecular weight of 303.8 g/mol. This form contains only one chlorine atom, which is part of the chlorobenzyl group attached to the benzoxazepine core structure.
Structural Characteristics
The structural framework of 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride consists of a tetrahydrobenzoxazepine core with specific functional group modifications. The tetrahydrobenzoxazepine scaffold contains a seven-membered heterocyclic ring system with oxygen and nitrogen atoms incorporated into the ring structure, creating a unique three-dimensional architecture that influences its chemical behavior and biological interactions .
The compound features a chlorobenzyl ether group at the 7-position of the benzoxazepine core, with the chlorine atom specifically at the para (4) position of the benzyl group. This structural arrangement is reflected in the compound's IUPAC systematic name: 7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride. The canonical SMILES notation for the free base form is C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl, which provides a linear string representation of the molecular structure that can be interpreted by chemical software programs.
The tetrahydrobenzoxazepine scaffold has attracted significant interest in medicinal chemistry as a potential pharmacophore for drug discovery . Research has shown that this class of compounds can serve as a foundation for creating molecules with diverse biological activities, with the seven-membered ring offering a unique spatial arrangement that can influence how the molecule interacts with biological targets such as enzymes and receptors .
Physical and Chemical Properties
The presence of the 4-chlorobenzyl group likely enhances the lipophilicity (fat solubility) of the compound, which is an important factor in determining how a molecule interacts with biological systems, particularly its ability to cross cell membranes and penetrate tissues. The hydrochloride salt form typically increases water solubility compared to the free base, making it potentially more suitable for certain pharmaceutical applications where aqueous solubility is desired.
From structural analysis, we can infer that the compound would likely exhibit characteristics typical of benzoxazepine derivatives, including:
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Moderate to high lipophilicity due to the aromatic rings and chlorine substitution
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Improved water solubility in the hydrochloride salt form compared to the free base
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Potential hydrogen bond acceptance capability through the oxygen and nitrogen atoms in the structure
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Possible weak base properties due to the nitrogen in the benzoxazepine ring
Synthesis and Preparation
Related Compounds and Analogues
7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride belongs to a broader family of benzoxazepine derivatives that share structural similarities but differ in specific substitution patterns. A closely related compound is 7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS No.: 1185302-69-5), which differs only in the position of the chlorine atom on the benzyl group (ortho/2-position instead of para/4-position).
Table 2: Comparison of Key Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Chlorine Position |
|---|---|---|---|---|
| 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | 1185302-65-1 | C₁₇H₁₉Cl₂NO₂ | 340.2 g/mol | Para (4) |
| 7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | 1185302-69-5 | C₁₇H₁₉Cl₂NO₂ | 340.2 g/mol | Ortho (2) |
| 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine (free base) | Not specified | C₁₇H₁₈ClNO₂ | 303.8 g/mol | Para (4) |
Research has also explored other structural variants of the benzoxazepine scaffold, including 2,3,4,5-tetrahydro-1,4-benzothiazepine analogues, where the oxygen in the seven-membered ring is replaced with sulfur . These structural variations can significantly influence the compounds' biological activities and physicochemical properties, potentially leading to different therapeutic applications or improved drug-like characteristics.
It is worth noting that research has indicated that the tolerance for substituents at certain positions, particularly the N-4 position of the benzoxazepine ring, can be limited in terms of maintaining biological activity . Studies have shown that only very small residues on N-4 were tolerated in certain biological applications, suggesting that structural modifications at this position need to be carefully considered when designing new analogues .
Research Developments and Future Directions
Current Research Status
The current research status of 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride specifically appears to be in the exploratory phase, based on the available literature . The compound is primarily listed in chemical databases and catalogs, suggesting it may currently function as a research tool, chemical intermediate, or component of screening libraries rather than as an extensively studied lead compound with a well-defined therapeutic application.
Current research trends in the field of benzoxazepine chemistry include:
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Exploration of structure-activity relationships to optimize biological activity against specific targets
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Investigation of benzoxazepines as inhibitors for epigenetic regulators and other protein targets
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Development of improved synthetic methodologies to access diverse benzoxazepine derivatives more efficiently
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Study of the pharmacokinetic properties and metabolic stability of benzoxazepine compounds
Recent investigations have particularly focused on the potential of benzoxazepine derivatives as inhibitors for CBP/p300 bromodomains, suggesting a promising direction for future research with compounds like 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride .
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